2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C15H25BO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Isobutoxy-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenols, quinones
Reduction: Alcohols, alkanes
Substitution: Biaryl compounds
Scientific Research Applications
2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Intermediate in the synthesis of drug candidates and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutoxy-4-methoxyphenylboronic acid
- 2-(3-Isobutoxy-4-methoxyphenyl)ethanol
- (2-fluoro-3-isobutoxy-4-methoxyphenyl)methanol
Uniqueness
2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which makes it highly reactive in cross-coupling reactions. This reactivity distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H27BO4 |
---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO4/c1-12(2)11-20-15-10-13(8-9-14(15)19-7)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3 |
InChI Key |
DZMWKSQXMUQTIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC(C)C |
Origin of Product |
United States |
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